L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride is a derivative of L-tyrosine, an aromatic, polar, non-essential amino acid. This compound is characterized by the presence of two iodine atoms on the phenyl ring, a methyl ester group, and a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride typically involves the iodination of L-tyrosine followed by esterification and conversion to the hydrochloride salt. The iodination process can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate under acidic conditions. The esterification is usually performed using methanol and a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential as a prodrug to enhance the delivery and efficacy of therapeutic agents, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride involves its conversion to active metabolites in the body. The compound is hydrolyzed to release L-tyrosine, which is then involved in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and other physiological functions .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: The parent compound, used in protein synthesis and as a precursor to neurotransmitters.
L-Tyrosine Methyl Ester: A similar ester derivative without the iodine atoms, used as a prodrug.
L-Tyrosine Ethyl Ester: Another ester derivative with an ethyl group instead of a methyl group, also used as a prodrug.
Uniqueness
L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride is unique due to the presence of iodine atoms, which can enhance its biological activity and therapeutic potential. The iodination can increase the compound’s lipophilicity, improving its absorption and bioavailability compared to non-iodinated derivatives .
Biological Activity
L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride is a derivative of the amino acid tyrosine, modified with iodine and a methyl ester group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₃I₂N₁O₄
- Molecular Weight : 436.07 g/mol
- IUPAC Name : Methyl 3,5-diiodo-2-(4-hydroxyphenyl)propanoate
This compound features two iodine atoms at the 3 and 5 positions of the aromatic ring, which significantly influences its biological activity.
Antitumor Properties
Research indicates that compounds derived from tyrosine exhibit notable antitumor activity. For instance, studies have demonstrated that diiodotyrosine derivatives can inhibit tumor growth by interfering with cellular signaling pathways essential for cancer cell proliferation. The presence of iodine in the structure enhances these properties by increasing the compound's reactivity and interaction with biological targets.
- Case Study : A study published in European Journal of Pharmacology highlighted that L-Tyrosine derivatives showed significant inhibition of tumor growth in animal models. The mechanism involved modulation of key signaling pathways related to cell survival and apoptosis .
Neurochemical Effects
L-Tyrosine itself is known to influence neurotransmitter synthesis. As a precursor to dopamine, norepinephrine, and epinephrine, it plays a crucial role in neurotransmission. The methyl ester form may enhance its bioavailability and transport across the blood-brain barrier.
- Research Findings : In experiments with rats, administration of L-Tyrosine methyl ester resulted in increased dopamine levels in various brain regions without affecting norepinephrine levels. This suggests a selective enhancement of dopaminergic activity which could have implications for mood disorders and cognitive function .
Analgesic Effects
L-Tyrosine methyl ester has also been studied for its analgesic properties. In a controlled study involving mice, it was found to produce dose-dependent antinociceptive effects that were reversible by naloxone, indicating involvement of opioid receptors in its mechanism .
Summary of Biological Activities
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15I2NO4.ClH/c1-22-16(21)14(19)8-9-6-12(17)15(13(18)7-9)23-11-4-2-10(20)3-5-11;/h2-7,14,20H,8,19H2,1H3;1H/t14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXPOJVMXLBWLM-UQKRIMTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClI2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.